molecular formula C15H17F3N2O4S B3035360 1-(benzylsulfonyl)-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol CAS No. 318949-27-8

1-(benzylsulfonyl)-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol

Cat. No.: B3035360
CAS No.: 318949-27-8
M. Wt: 378.4 g/mol
InChI Key: AMSYMABKQBTPTJ-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol is a complex organic compound featuring a benzylsulfonyl group, a trifluoromethyl-substituted pyrazole ring, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzylsulfonyl)-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzylsulfonyl)-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl sulfide derivatives.

    Substitution: Various substituted benzyl derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Acts as a ligand in coordination chemistry due to its multiple functional groups.

Biology:

  • Potential use in the development of enzyme inhibitors or receptor modulators due to its structural complexity.

Medicine:

  • Investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

Industry:

  • Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 1-(benzylsulfonyl)-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol exerts its effects depends on its application:

    Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Receptor Modulation: It can interact with specific receptors, altering their conformation and affecting signal transduction pathways.

Molecular Targets and Pathways:

    Enzymes: Targets could include kinases, proteases, or other enzymes involved in metabolic pathways.

    Receptors: Potential targets include G-protein coupled receptors or ion channels.

Comparison with Similar Compounds

    1-(Benzylsulfonyl)-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-butanol: Similar structure but with a butanol backbone.

    1-(Benzylsulfonyl)-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-ethanol: Similar structure but with an ethanol backbone.

Uniqueness:

  • The propanol backbone in 1-(benzylsulfonyl)-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol provides a unique balance of hydrophilicity and hydrophobicity, potentially enhancing its solubility and reactivity compared to its ethanol and butanol analogs.

Properties

IUPAC Name

1-benzylsulfonyl-3-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O4S/c1-20-13(15(16,17)18)7-14(19-20)24-8-12(21)10-25(22,23)9-11-5-3-2-4-6-11/h2-7,12,21H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSYMABKQBTPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)OCC(CS(=O)(=O)CC2=CC=CC=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(benzylsulfonyl)-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol
Reactant of Route 2
1-(benzylsulfonyl)-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol
Reactant of Route 3
Reactant of Route 3
1-(benzylsulfonyl)-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol
Reactant of Route 4
Reactant of Route 4
1-(benzylsulfonyl)-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol
Reactant of Route 5
1-(benzylsulfonyl)-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol
Reactant of Route 6
1-(benzylsulfonyl)-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol

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